1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene
Overview
Description
1,8-Dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene is a complex organic compound with the molecular formula C16H22Cl2 This compound is characterized by its unique tricyclic structure, which includes multiple chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tricyclic compound, followed by methylation under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,8-Dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dichloro-3,4,5,6-tetramethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene
- 1,8-Dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene
Uniqueness
This compound is unique due to its high degree of chlorination and methylation, which imparts distinct chemical properties. These properties make it a valuable compound for research and industrial applications, distinguishing it from other similar tricyclic compounds.
Properties
IUPAC Name |
1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.03,6]deca-4,9-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2/c1-9-10(2)14(6)8-16(18)12(4)11(3)15(16,17)7-13(9,14)5/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAFXRFRAQGDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C1(CC3(C(=C(C3(C2)Cl)C)C)Cl)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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